molecular formula C4H12NO5P B12651319 Ethanol, 2,2'-iminobis-, phosphate (ester) CAS No. 52682-86-7

Ethanol, 2,2'-iminobis-, phosphate (ester)

Cat. No.: B12651319
CAS No.: 52682-86-7
M. Wt: 185.12 g/mol
InChI Key: MKDOCSPHVLXLJA-UHFFFAOYSA-N
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Description

EINECS 258-096-7, also known as 2,4,6-trinitrotoluene, is a chemical compound with the molecular formula C7H5N3O6. It is a yellow, odorless solid that is best known for its use as an explosive material. The compound was first synthesized in 1863 by German chemist Julius Wilbrand and has since become one of the most widely used explosives in military and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:

    Mononitration: Toluene is reacted with a mixture of nitric acid and sulfuric acid to produce mononitrotoluene.

    Dinitration: Mononitrotoluene is further nitrated with a stronger mixture of nitric acid and sulfuric acid to produce dinitrotoluene.

    Trinitration: Dinitrotoluene undergoes a final nitration step to produce 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining specific temperatures and acid concentrations to ensure the desired nitration stages are achieved without causing unwanted side reactions.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process involves continuous flow reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Safety measures are critical due to the explosive nature of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:

    Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of various aminotoluene derivatives.

    Oxidation: Oxidation reactions can produce nitroaromatic compounds.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of different substituted nitrotoluenes.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a metal catalyst, such as palladium or platinum, and chemical reducing agents like sodium dithionite.

    Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used under controlled conditions.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Reduction: Aminotoluene derivatives.

    Oxidation: Nitroaromatic compounds.

    Substitution: Substituted nitrotoluenes.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications, including:

    Chemistry: Used as a standard explosive for calibrating instruments and studying explosive reactions.

    Biology: Studied for its toxicological effects on living organisms and its environmental impact.

    Medicine: Research into potential medical applications of its derivatives.

    Industry: Widely used in mining, construction, and demolition for its explosive properties.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release large amounts of energy. The decomposition process involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid gas expansion creates a powerful shockwave.

Comparison with Similar Compounds

Similar Compounds

    2,4-dinitrotoluene: Similar structure but with two nitro groups instead of three.

    2,6-dinitrotoluene: Another dinitrotoluene isomer with nitro groups at different positions.

    1,3,5-trinitrobenzene: Similar explosive properties but lacks the methyl group present in 2,4,6-trinitrotoluene.

Uniqueness

2,4,6-trinitrotoluene is unique due to its specific arrangement of nitro groups and the presence of a methyl group, which contributes to its stability and explosive power. Its widespread use and well-studied properties make it a benchmark compound in explosive research.

Properties

CAS No.

52682-86-7

Molecular Formula

C4H12NO5P

Molecular Weight

185.12 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethyl dihydrogen phosphate

InChI

InChI=1S/C4H12NO5P/c6-3-1-5-2-4-10-11(7,8)9/h5-6H,1-4H2,(H2,7,8,9)

InChI Key

MKDOCSPHVLXLJA-UHFFFAOYSA-N

Canonical SMILES

C(CO)NCCOP(=O)(O)O

Origin of Product

United States

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